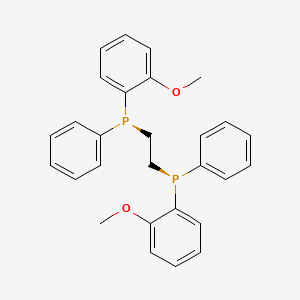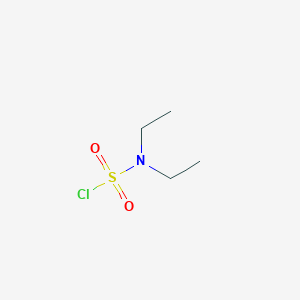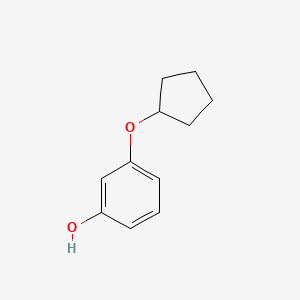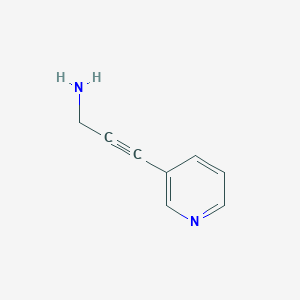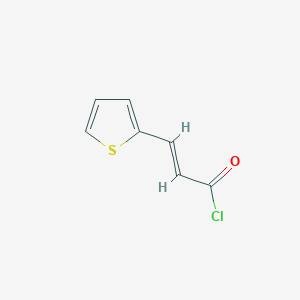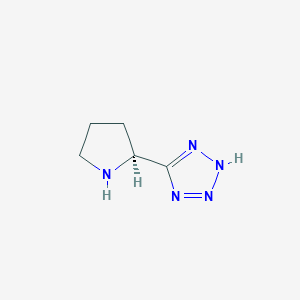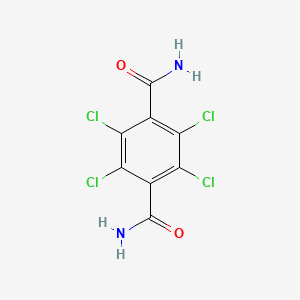
2,5-Dichloro-4-(trifluoromethyl)pyrimidine
概要
説明
2,5-Dichloro-4-(trifluoromethyl)pyrimidine is a white liquid or solid . It is a reactant in the preparation of pyrimidine derivatives as inhibitors of gene ALK protein Kinase phosphorylating kinase and as cell proliferation inhibitors .
Synthesis Analysis
The synthesis of 2,5-Dichloro-4-(trifluoromethyl)pyrimidine has been described in a patent . The method involves a novel approach that overcomes the limitations of previous methods, such as the use of toxic and expensive gaseous reagents and environmentally inappropriate solvents . The reaction temperature in step a) is kept in a range of about 40-100° C .
Molecular Structure Analysis
The molecular formula of 2,5-Dichloro-4-(trifluoromethyl)pyrimidine is C5HCl2F3N2 . Its molecular weight is 216.98 .
Chemical Reactions Analysis
2,4-Dichloro-5-trifluoromethylpyrimidine is a reactant in the preparation of pyrimidine derivatives . It can undergo effective one-pot, regioselective double Suzuki coupling reaction to yield diarylated pyrimidines .
Physical And Chemical Properties Analysis
2,5-Dichloro-4-(trifluoromethyl)pyrimidine is a white liquid or solid . It has a molecular weight of 216.98 . Its physical state at 20 degrees Celsius is liquid .
科学的研究の応用
Agrochemical Industry
2,5-Dichloro-4-(trifluoromethyl)pyrimidine: is a key intermediate in the synthesis of various agrochemicals. Its derivatives are primarily used for the protection of crops from pests. The introduction of fluazifop-butyl , a derivative of this compound, marked the beginning of its use in the agrochemical market. Since then, over 20 new agrochemicals containing this motif have been developed .
Pharmaceutical Industry
In the pharmaceutical sector, several drugs containing the trifluoromethylpyridine (TFMP) moiety, derived from 2,5-Dichloro-4-(trifluoromethyl)pyrimidine , have been approved for market. This compound serves as a precursor for the development of pharmaceuticals due to its unique physicochemical properties that contribute to biological activity .
Veterinary Medicine
Similar to its applications in human medicine, 2,5-Dichloro-4-(trifluoromethyl)pyrimidine derivatives are also utilized in veterinary products. Two veterinary products containing the TFMP moiety have been granted market approval, showcasing the compound’s versatility .
Synthesis of Trifluoromethylpyridines
The compound is used in the synthesis of trifluoromethylpyridines , which are crucial structural motifs in active ingredients for both agrochemical and pharmaceutical industries. The synthesis process typically involves a vapor-phase reaction that yields these derivatives in good quantity .
Development of Organic Fluorinated Compounds
The development of organic compounds containing fluorine, such as those derived from 2,5-Dichloro-4-(trifluoromethyl)pyrimidine , is a significant area of research. These compounds are essential due to the impact of fluorine atoms on the biological activities and physical properties of the compounds .
Intermediate for Carboxylic Acids Synthesis
2,5-Dichloro-4-(trifluoromethyl)pyrimidine: is converted into various carboxylic acids through organometallic “toolbox methods”. This transformation is crucial for the synthesis of more complex organic molecules .
Chemical Properties Research
Researchers study the chemical properties of 2,5-Dichloro-4-(trifluoromethyl)pyrimidine to understand its reactivity and potential as an intermediate in various chemical reactions. This research is foundational for discovering new applications .
Functional Materials
The unique characteristics of 2,5-Dichloro-4-(trifluoromethyl)pyrimidine make it a candidate for the development of functional materials. Its incorporation into materials could enhance their properties and functionalities .
Safety And Hazards
将来の方向性
2,5-Dichloro-4-(trifluoromethyl)pyrimidine and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds . The demand for these derivatives has been increasing steadily in the last 30 years . They have a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds .
特性
IUPAC Name |
2,5-dichloro-4-(trifluoromethyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HCl2F3N2/c6-2-1-11-4(7)12-3(2)5(8,9)10/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXXQDEGSBJJCSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)Cl)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HCl2F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70463380 | |
| Record name | 2,5-dichloro-4-(trifluoromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70463380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dichloro-4-(trifluoromethyl)pyrimidine | |
CAS RN |
785777-98-2 | |
| Record name | 2,5-dichloro-4-(trifluoromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70463380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8-(tert-Butoxycarbonyl)-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylic acid](/img/structure/B1312599.png)

